molecular formula C18H23N5O2 B2647681 5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide CAS No. 2034265-35-3

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2647681
CAS No.: 2034265-35-3
M. Wt: 341.415
InChI Key: KDTRAVDIIRJQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a quinazoline ring, a piperidine ring, and an oxazole ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the quinazoline ring, followed by the introduction of the piperidine and oxazole rings. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes, particularly those involving heterocyclic compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
  • 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one

Uniqueness

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which is not commonly found in similar compounds. This structural feature may confer unique properties, such as increased stability or specific binding affinity to certain molecular targets.

Biological Activity

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • 1,2-Oxazole ring : Contributes to its biological activity.
  • Piperidine moiety : Implicates in receptor interactions.
  • Tetrahydroquinazoline : Associated with various pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tankyrase : It shows potential as a tankyrase inhibitor, which could have implications in cancer treatment by suppressing metastasis .
  • Histamine Receptor Modulation : The compound acts as an antagonist for the Histamine H4 receptor, which is linked to inflammatory responses and could be beneficial in treating conditions like tinnitus .
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various pathogens .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds derived from the same chemical class. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics against strains like Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential effectiveness.

Case Studies

  • Cancer Metastasis Inhibition : In vitro studies demonstrated that tankyrase inhibitors can significantly reduce cell migration in cancer cell lines. Compounds similar to this compound were tested for their ability to inhibit cancer cell metastasis in assays .
  • Histamine H4 Receptor Antagonism : A study explored the effects of various H4 receptor antagonists on inflammatory models. The findings suggested that compounds with similar structures could effectively modulate immune responses and alleviate symptoms associated with allergic reactions and chronic inflammation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Tankyrase InhibitionReduced metastasis in cancer models
Histamine H4 ModulationAlleviation of inflammation
Antimicrobial EfficacyComparable to standard antibiotics

Properties

IUPAC Name

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12-10-16(22-25-12)18(24)21-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h10-11,13H,2-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTRAVDIIRJQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.